(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol
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Overview
Description
Ferroheme is a complex compound consisting of ferrous iron and a porphyrin. It is an isosteric inhibitor of fatty acid binding to rat liver fatty acid binding protein . This compound plays a crucial role in various biological processes, including oxygen transport and electron transfer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferroheme is typically synthesized from animal tissue by either synthesis or extraction. The common method involves synthesizing the porphyrin precursor compound and then using various reducing agents, such as sulfite or reduction of magnesium and iron powder, to synthesize Ferroheme .
Industrial Production Methods: In industrial settings, Ferroheme is produced by extracting it from animal tissues, particularly from red blood cells. The extraction process involves separating the heme from the protein component, followed by purification and crystallization to obtain Ferroheme in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ferroheme undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological functions and applications.
Common Reagents and Conditions:
Oxidation: Ferroheme can be oxidized to form ferriheme, which is involved in various enzymatic reactions.
Reduction: Reduction of ferriheme back to Ferroheme is crucial for maintaining its biological activity.
Substitution: Ferroheme can undergo substitution reactions where ligands in the porphyrin ring are replaced by other molecules
Major Products: The major products formed from these reactions include ferriheme and various substituted heme compounds, which are essential for different biological processes .
Scientific Research Applications
Ferroheme has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to undergo redox reactions.
Biology: Ferroheme is a crucial component of hemoglobin and myoglobin, playing a vital role in oxygen transport and storage.
Industry: Ferroheme is used in the production of various biochemical products and as a nutritional supplement in food and feed industries
Mechanism of Action
Ferroheme exerts its effects through its ability to bind to proteins and participate in redox reactions. It acts as a prosthetic group in various enzymes, facilitating electron transfer and catalysis. The molecular targets of Ferroheme include cytochromes, catalases, and peroxidases, which are involved in essential biological pathways .
Comparison with Similar Compounds
Ferroheme is unique compared to other similar compounds due to its specific structure and function. Similar compounds include:
Ferriheme: The oxidized form of Ferroheme, involved in different enzymatic reactions.
Heme C: Another heme compound with a different side chain structure, involved in electron transfer in cytochromes.
Heme A: Found in cytochrome c oxidase, playing a role in cellular respiration .
Ferroheme’s uniqueness lies in its specific binding properties and its role in various biological processes, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
18671-36-8 |
---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(6R,6aS,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol |
InChI |
InChI=1S/C17H30O2/c1-15(2)8-6-9-16(3)13-7-5-10-19-17(13,4)11-12(18)14(15)16/h12-14,18H,5-11H2,1-4H3/t12-,13-,14+,16-,17?/m1/s1 |
InChI Key |
PJZDQIGNLCWGIY-ICLMQEEASA-N |
SMILES |
CC1(CCCC2(C1C(CC3(C2CCCO3)C)O)C)C |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@@H](CC3([C@@H]2CCCO3)C)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1C(CC3(C2CCCO3)C)O)C)C |
Synonyms |
(8ξ)-8,13-Epoxy-14,15,16-trinorlabdan-6β-ol |
Origin of Product |
United States |
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